

An In-depth Technical Guide on Tetrahydrothiopyran-4-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahydrothiopyran-4-one*

Cat. No.: *B549198*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-one, also known as thian-4-one, is a heterocyclic organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a six-membered ring containing a sulfur atom and a ketone functional group, make it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **Tetrahydrothiopyran-4-one**, along with detailed experimental protocols for its synthesis and key reactions.

Chemical Structure and Identification

The structural and identifying information for **Tetrahydrothiopyran-4-one** is summarized in the table below.

Identifier	Value
IUPAC Name	thian-4-one[1]
CAS Number	1072-72-6[2]
Molecular Formula	C ₅ H ₈ OS[2]
Molecular Weight	116.18 g/mol [2]
SMILES String	C1CSCCC1=O[1]
InChI Key	OVRJVKCZJCNSOW-UHFFFAOYSA-N[1][2]
Appearance	Sandy light brown colored crystals with a peculiar odor[3]

Physicochemical Properties

A summary of the key physicochemical properties of **Tetrahydrothiopyran-4-one** is presented below, offering a snapshot of its physical behavior.

Property	Value
Melting Point	58 to 60 °C[3]
Boiling Point	218.7 °C at 760 mmHg[4]
Density	1.134 g/cm ³ [4]
Solubility	Soluble in benzene, toluene, xylene (BTX) and various alcohols. Insoluble in water.[3]

Spectroscopic Data

The following tables detail the characteristic peaks observed in the spectroscopic analysis of **Tetrahydrothiopyran-4-one**, which are crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.80 - 2.95	m	4H	-CH ₂ -S-CH ₂ -
2.60 - 2.75	m	4H	-CH ₂ -CO-CH ₂ -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
208.5	C=O
41.5	-CH ₂ -CO-CH ₂ -
29.0	-CH ₂ -S-CH ₂ -

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Strong	C-H stretch (alkane)
1710	Strong	C=O stretch (ketone)
1420	Medium	CH ₂ bend
1250	Medium	C-S stretch

Mass Spectrometry (MS)

m/z	Interpretation
116	Molecular ion (M ⁺)[1]
88	[M - CO] ⁺
60	[M - C ₃ H ₄ O] ⁺

Reactivity and Synthetic Applications

Tetrahydrothiopyran-4-one is a valuable intermediate in organic synthesis due to the reactivity of its ketone group and the presence of the sulfur atom. It participates in a variety of chemical transformations, making it a key starting material for the synthesis of diverse molecular scaffolds.

Aldol Condensation

The ketone functionality of **Tetrahydrothiopyran-4-one** readily undergoes aldol condensation reactions with aldehydes, particularly aromatic aldehydes, to form α,β -unsaturated ketones. This reaction is a powerful tool for carbon-carbon bond formation.

Oxidation

The sulfur atom in the **Tetrahydrothiopyran-4-one** ring can be selectively oxidized to form the corresponding sulfoxide and sulfone. These oxidized derivatives exhibit altered chemical and biological properties and are themselves useful intermediates in further synthetic transformations.

Role in Drug Development

A significant application of **Tetrahydrothiopyran-4-one** is its use as a key building block in the synthesis of the analgesic drug Tapentadol.^[5] The thiopyran ring serves as a scaffold that is later modified through a series of reactions to construct the final drug molecule. This highlights the importance of **Tetrahydrothiopyran-4-one** in the development of pharmaceuticals. It is also utilized in the synthesis of dipeptides, spiroimidazolones, and tetrahydrocarbazoles, which are important structures in medicinal chemistry.^[6]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of **Tetrahydrothiopyran-4-one** and some of its key reactions.

Synthesis of Tetrahydrothiopyran-4-one via Dieckmann Condensation

This procedure is adapted from the general principles of the Dieckmann condensation.

Materials:

- Dimethyl 3,3'-thiodipropionate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Toluene
- Dry Methanol
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Dichloromethane (DCM)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- 10% aqueous Sulfuric Acid (H₂SO₄)

Procedure:

- To a solution of dimethyl 3,3'-thiodipropionate (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
- Carefully add a catalytic amount of dry methanol to initiate the reaction.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 20 hours.
- Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the mixture with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto ester.
- Reflux the crude β-keto ester in 10% aqueous H₂SO₄ to effect decarboxylation.

- After cooling, extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain **Tetrahydrothiopyran-4-one**.
- The crude product can be purified by vacuum distillation or column chromatography.

Aldol Condensation with Benzaldehyde

This is a general procedure for the base-catalyzed aldol condensation.

Materials:

- Tetrahydrothiopyran-4-one**
- Benzaldehyde
- Ethanol
- 10% aqueous Sodium Hydroxide (NaOH) solution
- Dilute Hydrochloric Acid (HCl)

Procedure:

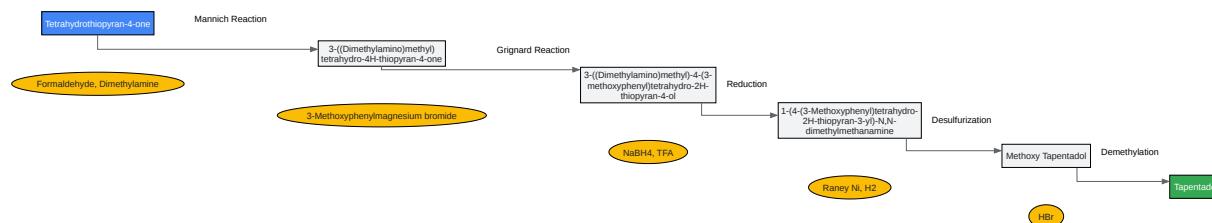
- Dissolve **Tetrahydrothiopyran-4-one** (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
- Cool the solution in an ice bath and add 10% aqueous NaOH solution dropwise with stirring.
- Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, neutralize the mixture with dilute HCl.
- The product often precipitates from the solution and can be collected by vacuum filtration.
- Wash the collected solid with cold water and then a small amount of cold ethanol.
- The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure α,β -unsaturated ketone.

Oxidation to Tetrahydrothiopyran-4-one 1,1-dioxide (Sulfone)

This protocol describes the oxidation of the sulfide to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

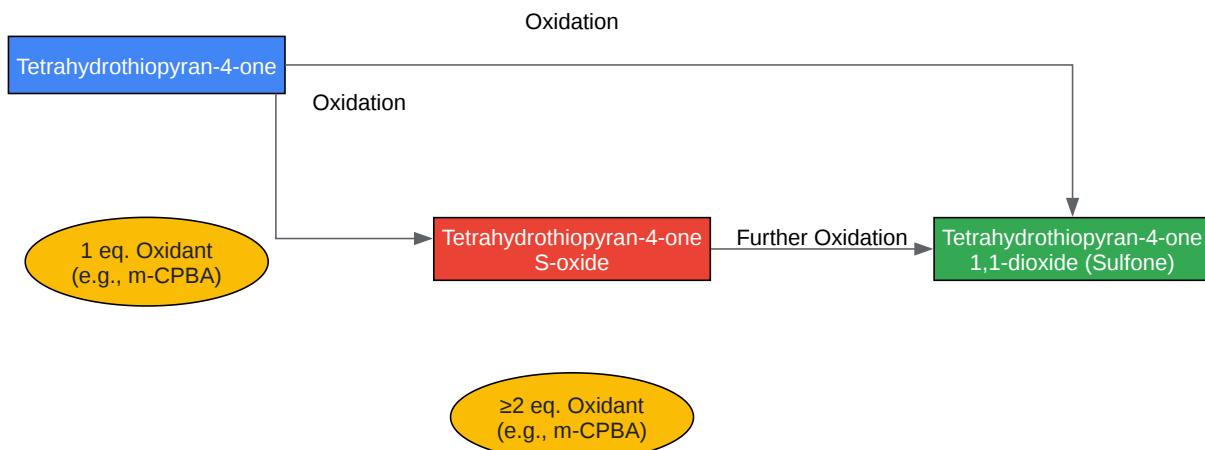
Materials:

- **Tetrahydrothiopyran-4-one**
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)


Procedure:

- Dissolve **Tetrahydrothiopyran-4-one** (1.0 eq) in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Separate the organic layer and wash it sequentially with saturated aqueous NaHCO_3 solution and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude sulfone can be purified by recrystallization or column chromatography.


Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving **Tetrahydrothiopyran-4-one**.

[Click to download full resolution via product page](#)

Synthesis of Tapentadol from **Tetrahydrothiopyran-4-one**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Tetrahydrothiopyran-4-one (1072-72-6) ¹H NMR spectrum [chemicalbook.com]
- 3. tdcommons.org [tdcommons.org]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. Tetrahydro-4H-pyran-4-one(29943-42-8) ¹H NMR [m.chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on Tetrahydrothiopyran-4-one: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b549198#tetrahydrothiopyran-4-one-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com